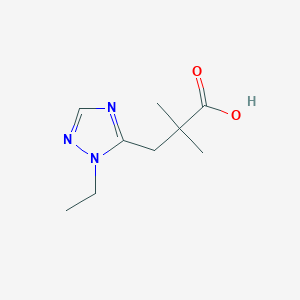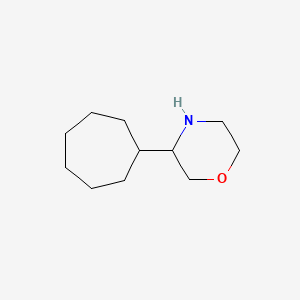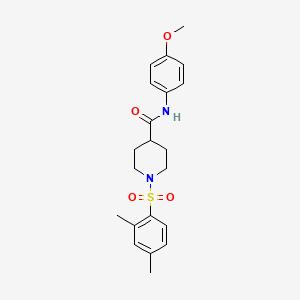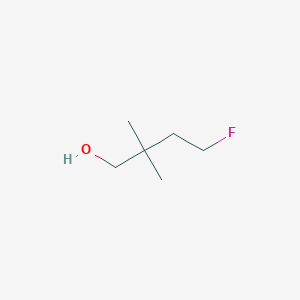
4-Fluoro-2,2-dimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2,2-dimethylbutan-1-ol: is an organic compound with the molecular formula C6H13FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a carbon chain with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2-dimethylbutan-1-ol typically involves the fluorination of a suitable precursor, such as 2,2-dimethylbutan-1-ol. One common method is the use of fluorinating agents like hydrogen fluoride or fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-Fluoro-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-2,2-dimethylbutan-1-one.
Reduction: Formation of 4-fluoro-2,2-dimethylbutane.
Substitution: Formation of 4-iodo-2,2-dimethylbutan-1-ol.
科学研究应用
4-Fluoro-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Fluoro-2,2-dimethylbutan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions and hydrophobic effects . These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
相似化合物的比较
- 4-Chloro-2,2-dimethylbutan-1-ol
- 4-Bromo-2,2-dimethylbutan-1-ol
- 4-Iodo-2,2-dimethylbutan-1-ol
Comparison: 4-Fluoro-2,2-dimethylbutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher reactivity and different biological activity profiles, making it a valuable compound for various applications.
属性
分子式 |
C6H13FO |
|---|---|
分子量 |
120.17 g/mol |
IUPAC 名称 |
4-fluoro-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H13FO/c1-6(2,5-8)3-4-7/h8H,3-5H2,1-2H3 |
InChI 键 |
PKNNFGWWCWCKJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCF)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


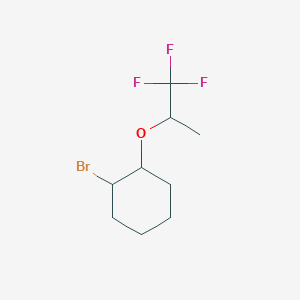

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)
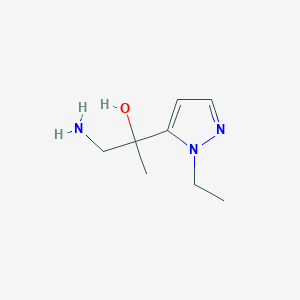
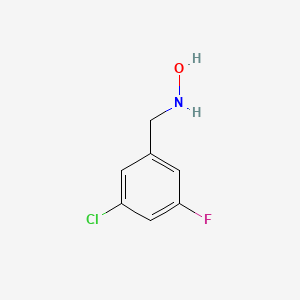

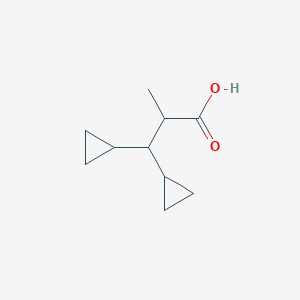
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
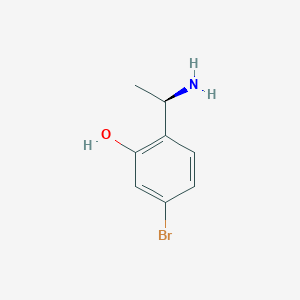
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
